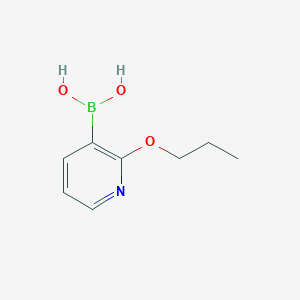

(2-Propoxypyridin-3-yl)boronic acid

描述

(2-Propoxypyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a propoxy group (–OCH₂CH₂CH₃) at the 2-position and a boronic acid (–B(OH)₂) moiety at the 3-position. This structure enables its use in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, as well as in medicinal chemistry due to boronic acids' ability to interact with biological targets like proteases and serine hydrolases . Its physicochemical properties, such as pKa and binding affinity, are influenced by the electron-donating propoxy group, which modulates the boronic acid's Lewis acidity and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between a halogenated pyridine derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the coupling reaction .

化学反应分析

Types of Reactions: (2-Propoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents and bases like sodium hydroxide.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (2-Propoxypyridin-3-yl)boronic acid, have been studied for their potential in cancer therapy. They can inhibit proteasome activity, which is crucial for regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death. For instance, studies have shown that combining boronic acids with existing chemotherapeutic agents enhances their efficacy against various cancer types, including multiple myeloma and lymphoma .

Antibacterial and Antiviral Properties

Research indicates that boronic acids can exhibit antibacterial and antiviral activities. They interact with bacterial enzymes (e.g., β-lactamases), rendering them effective against resistant strains of bacteria. The design of these compounds often involves modifications that enhance their binding affinity to target proteins .

Drug Delivery Systems

Boronic acids can also serve as components in drug delivery systems due to their ability to form reversible covalent bonds with diols and sugars. This property allows for targeted delivery of therapeutic agents in a controlled manner, improving the pharmacokinetics of drugs .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

this compound is significant in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The use of boronic acids as coupling partners allows for the formation of biaryl compounds, which are prevalent in many bioactive molecules .

Catalysis

The compound can act as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as borylation and cross-coupling processes .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties. Boron-containing polymers have unique thermal and mechanical characteristics, making them suitable for applications in electronics and coatings .

Sensors

The compound's reactivity with diols also positions it as a candidate for developing chemical sensors. These sensors can detect changes in environmental conditions or the presence of specific biomolecules through changes in fluorescence or conductivity .

Case Studies

作用机制

The mechanism of action of (2-Propoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on pKa and Reactivity

The pKa of boronic acids determines their ionization state and binding capacity under physiological conditions. Substituents on the pyridine ring significantly alter acidity:

*Estimated based on structural analogs in cited studies.

Key Observations :

- Electron-donating alkoxy groups (e.g., methoxy, ethoxy) lower pKa compared to bulkier substituents like isopropoxy or phenyl, enhancing reactivity at physiological pH .

- The propoxy group balances moderate steric bulk and electron donation, making this compound versatile for both synthetic and biomedical applications .

Binding Affinity and Selectivity

Boronic acids form reversible covalent bonds with diols (e.g., sugars) or serine residues in enzymes. Substituents modulate binding strength and selectivity:

- This compound : Demonstrates high affinity for proteases due to its pyridine scaffold, which aligns with active-site serine clusters. Its propoxy group enhances hydrophobic interactions in target binding .

- Phenylboronic acid (PBA): Superior diagnostic accuracy in detecting carbapenemase-producing bacteria due to strong, selective binding to β-lactamases .

- Fluorinated analogs (e.g., (2-Fluoro-6-propoxypyridin-3-yl)boronic acid): Increased Lewis acidity from fluorine's electron-withdrawing effect improves binding to metal-dependent enzymes .

Antiproliferative and Antiviral Activity

Boronic acids with aromatic substituents exhibit anticancer and antiviral properties:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid : Sub-micromolar cytotoxicity in triple-negative breast cancer cells via proteasome inhibition .

- This compound : Likely inhibits viral proteases (e.g., SARS-CoV-2 3CLpro) based on structural similarity to FL-166 (Ki = 40 nM), a potent SARS-CoV protease inhibitor .

- β-Amido boronic acids : Enhanced antiviral activity when the boronic acid warhead is unprotected, as seen in MST binding assays .

生物活性

(2-Propoxypyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention for its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a propoxy group at the 2-position and a boronic acid functional group, which contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to interact with specific enzymes by forming reversible covalent bonds. This interaction can inhibit enzyme activity, particularly in pathways relevant to cancer and bacterial infections. The compound's boronic acid group can interact with hydroxyl groups on biomolecules, leading to modulation of enzymatic functions.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by inhibiting key enzymes involved in cell proliferation. For example, it has demonstrated cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value indicating potent activity.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies suggest that it effectively inhibits the growth of Gram-negative bacteria such as Escherichia coli. The mechanism involves disruption of bacterial enzyme functions critical for survival.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. The inhibition profiles suggest potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Case Study 1: Anticancer Mechanism

A study focusing on the anticancer effects of this compound demonstrated its ability to induce apoptosis through caspase activation in MCF-7 cells. The study reported an IC50 value of approximately 18.76 µg/mL, indicating significant cytotoxicity against cancer cells while sparing healthy cells .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial efficacy of this compound was assessed against E. coli. The compound showed effective inhibition at concentrations as low as 6.50 mg/mL, highlighting its potential as a therapeutic agent against bacterial infections.

Comparative Analysis

A comparison of this compound with similar compounds reveals unique biological activities attributed to its specific structural features. Table 1 summarizes the biological activities and IC50 values of related boronic acids:

| Compound Name | Anticancer IC50 (µg/mL) | Antibacterial Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| This compound | 18.76 | 6.50 |

| Phenyl boronic acid | 25.00 | 8.00 |

| 5-Chloro-2-propoxypyridine | 22.00 | 7.50 |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (2-Propoxypyridin-3-yl)boronic acid, and how are purification challenges addressed?

- Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation followed by boronation. Due to the sensitivity of boronic acids to protodeboronation, intermediates like pinacol esters are often synthesized first to enhance stability and facilitate purification via column chromatography or recrystallization. Hydrolysis of the ester under mild acidic conditions yields the final boronic acid .

Q. How does the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Answer: The pyridine nitrogen acts as a directing group, stabilizing transition states during palladium-catalyzed couplings. This electronic effect enhances regioselectivity in aryl-aryl bond formation, particularly in Suzuki-Miyaura reactions. The propoxy substituent may sterically modulate reactivity, requiring optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .

Q. What analytical techniques are essential for characterizing this compound?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structure and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while thermogravimetric analysis (TGA) assesses thermal stability. Purity is quantified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for targeted biological activity?

- Answer: Density functional theory (DFT) predicts electronic properties (e.g., Lewis acidity of boron) and binding affinities. Molecular docking studies with proteins (e.g., proteasomes or kinases) identify optimal substituents for covalent interactions. For example, modifying the propoxy chain length can alter cell permeability and target engagement .

Q. What strategies mitigate non-specific interactions when studying glycoprotein binding with boronic acid-functionalized surfaces?

- Answer: Immobilized boronic acids (e.g., on dextran-coated gold substrates) require buffer optimization (e.g., pH 8.5–9.0 with 0.1 M Tris) to favor boronate ester formation over electrostatic interactions. Competitive elution with sorbitol or fructose disrupts specific binding, enabling differentiation from non-glycosylated proteins .

Q. How can LC-MS/MS methods be optimized to detect trace boronic acid impurities in drug substances?

- Answer: Use triple quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode with a HILIC column (e.g., Acquity BEH Amide) for polar analytes. Mobile phases with 0.1% formic acid in acetonitrile/water enhance ionization. Validate sensitivity (LOD < 0.1 ppm) and specificity per ICH Q2(R1) guidelines .

Q. What structural features enhance the thermal stability of boronic acids for flame-retardant applications?

- Answer: Aromatic boronic acids with electron-withdrawing groups (e.g., propoxy) exhibit higher decomposition temperatures (>250°C). TGA studies show that increased boron content correlates with char formation, a key flame-retardant mechanism. Co-polymerization with halogen-free matrices (e.g., epoxy resins) further improves performance .

Q. Methodological Considerations

Q. How do buffer conditions affect the reversibility of boronic acid-diol interactions in glucose-sensing applications?

- Answer: At physiological pH (7.4), boronic acids form reversible esters with vicinal diols (e.g., glucose). Lowering pH (<6.5) or adding competing diols (e.g., mannitol) disrupts binding. For polymer-based sensors (e.g., poly(3-acrylamidophenylboronic acid)), solubility transitions are pH-dependent and reversible .

Q. What are the critical parameters for scaling up boronic acid synthesis while minimizing protodeboronation?

属性

IUPAC Name |

(2-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCHOASBQZMXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598914 | |

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-85-2 | |

| Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。